TED-347

Oncology Hippo Pathway Protein-Protein Interactions

TED-347 addresses the critical need for sustained YAP-TEAD pathway inhibition in cancer research. Unlike reversible inhibitors, its irreversible covalent mechanism (Ki 10.3 μM at TEAD4 Cys-367) ensures durable target engagement (t1/2∞ 18.2 h), eliminating confounding pharmacokinetic variables in extended-duration experiments. • Irreversible covalent binding at TEAD4 Cys-367 with Ki of 10.3 μM, enabling prolonged pathway suppression driven by protein turnover rather than drug dissociation. • Validated in GBM43 patient-derived glioblastoma models, reducing viability by 30% at 10 μM. • No off-target inhibition of uPAR•uPA or Cav2.2 α•β PPIs, ensuring clean on-target data interpretation. • Purity: ≥98% HPLC. All batches undergo rigorous QC with full documentation. For research use only. Immediate global dispatch with comprehensive SDS and COA.

Molecular Formula C15H11ClF3NO
Molecular Weight 313.70 g/mol
Cat. No. B611275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTED-347
SynonymsTED347;  TED 347;  TED-347
Molecular FormulaC15H11ClF3NO
Molecular Weight313.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2
InChIKeyJPVDFGYNLUBCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TED-347: A Potent, Irreversible, Covalent and Allosteric YAP-TEAD Protein-Protein Interaction Inhibitor for Oncology Research


TED-347 (CAS 2378626-29-8) is a potent, irreversible, covalent, and allosteric small-molecule inhibitor of the YAP-TEAD protein-protein interaction (PPI) . It is a flufenamic acid-derived molecule [1] that specifically targets the palmitate-binding pocket of TEAD transcription factors, with a primary focus on TEAD4 [2]. This compound is a crucial research tool for investigating the Hippo signaling pathway and developing novel anti-cancer therapeutics [3].

TED-347 vs. Generic YAP-TEAD Inhibitors: Why Precise Mechanism of Action Dictates Research Outcomes


Substituting TED-347 with another YAP-TEAD inhibitor is not recommended due to significant differences in binding kinetics and mechanism. Unlike reversible inhibitors like flufenamic acid or MGH-CP1 [1], TED-347 is an irreversible, covalent inhibitor that targets a specific cysteine residue (Cys-367) in the TEAD4 central pocket [2]. This covalent binding confers distinct pharmacodynamics, including a prolonged duration of action driven by protein turnover rather than drug dissociation . Furthermore, its selectivity profile, with no observed inhibition of uPAR•uPA or Cav2.2 α•β PPIs, differentiates it from other TEAD inhibitors that may possess broader off-target effects . These critical mechanistic distinctions mean that results obtained with a reversible or non-covalent inhibitor cannot be directly extrapolated to TED-347, and vice versa, potentially leading to misinterpretation of pathway modulation and cellular response data [3].

Quantitative Differentiation of TED-347: Key Experimental Evidence for Informed Procurement


Binding Affinity: Quantifying Irreversible Covalent Inhibition of the TEAD4-YAP1 PPI

TED-347 inhibits the TEAD4⋅Yap1 protein-protein interaction with an apparent EC50 of 5.9 μM, achieved through irreversible covalent binding. In contrast, the reversible inhibitor flufenamic acid (FA) binds the same palmitate pocket but does not covalently modify Cys-367, resulting in a different, concentration-dependent inhibition profile that is readily reversible upon washout [1].

Oncology Hippo Pathway Protein-Protein Interactions

Target Engagement Kinetics: Half-Life of Inactivation (t1/2∞) for Covalent Modification

TED-347 exhibits a maximum rate of inactivation (kinact) of 0.038 hours, corresponding to an infinite dilution half-life (t1/2∞) of 18.2 hours for its covalent binding to TEAD4 . This kinetic parameter, a hallmark of covalent inhibitors, is not applicable to reversible inhibitors like flufenamic acid or MGH-CP1, which have dissociation-driven half-lives on the order of seconds to minutes.

Covalent Inhibitor Pharmacodynamics Target Engagement

Selectivity Profiling: Absence of Inhibition on uPAR•uPA and Cav2.2 α•β PPIs

In selectivity assays, TED-347 (at concentrations up to 100 μM) showed no inhibition of the uPAR•uPA or Cav2.2 α•β protein-protein interactions . This provides a direct, quantitative benchmark for its selectivity within the broader context of PPI inhibition, a key differentiator from promiscuous inhibitors.

Selectivity Off-Target Effects Protein-Protein Interactions

Functional Cellular Activity: Inhibition of TEAD Transcriptional Activity and Downstream Gene Expression

In HEK-293 cells, treatment with 10 μM TED-347 for 48 hours resulted in a significant reduction in CTGF (connective tissue growth factor) transcript levels, a well-established downstream target of YAP-TEAD transcription . Furthermore, it reduced TEAD reporter activity by over 70% at a concentration of 5 μM . These cellular readouts confirm functional pathway inhibition beyond the biochemical binding assay.

Transcriptional Activity CTGF Reporter Assay Cellular Efficacy

Anti-Proliferative Activity: Viability Reduction in Patient-Derived Glioblastoma (GBM) Cells

TED-347 demonstrates anti-cancer activity in a disease-relevant model. Treatment of patient-derived GBM43 glioblastoma cells with 10 μM TED-347 for 48 hours resulted in a 30% reduction in cell viability . This provides a benchmark for its efficacy in a specific, therapeutically relevant cancer cell line, distinguishing it from compounds that may only show activity in engineered cell lines.

Glioblastoma GBM43 Cell Viability Anti-Cancer Activity

Optimal Use Cases for TED-347: Aligning Experimental Design with Compound Specificity


Investigating the Role of the Hippo Pathway in Long-Term Cellular Processes

Given its irreversible covalent mechanism and prolonged t1/2∞ of 18.2 hours , TED-347 is uniquely suited for experiments requiring sustained YAP-TEAD pathway inhibition over extended periods (e.g., 24-72 hours). This includes studies on cellular differentiation, migration, or chronic adaptation to pathway suppression, where maintaining a constant level of inhibition with a reversible compound would be challenging.

Chemical Probe for Validating YAP-TEAD Dependency in Patient-Derived Cancer Models

TED-347's demonstrated activity in reducing viability in patient-derived GBM43 glioblastoma cells makes it an excellent chemical probe for validating YAP-TEAD addiction in ex vivo models of primary human cancers. Its selectivity profile, showing no inhibition of uPAR•uPA or Cav2.2 α•β PPIs , strengthens the interpretation that any observed anti-cancer effects are likely on-target.

Structural Biology and Medicinal Chemistry Campaigns Targeting TEAD

The structure of TED-347 has served as a direct inspiration for the rational design and chemical modification of new TEAD inhibitors, as demonstrated by the replacement of its secondary methyl amide with a chloromethyl ketone moiety to enhance allosteric communication [1]. Researchers in medicinal chemistry can use TED-347 as a benchmark compound for developing novel covalent TEAD ligands with improved drug-like properties.

In Vivo Studies of Tumor Growth and Metastasis

While TED-347 itself is primarily a tool compound, its ability to significantly diminish early implantation and macro-metastases in a mouse model of esophageal squamous cell carcinoma (ESCC) lung colonization [2] validates its utility in preclinical in vivo oncology studies. Researchers can use it to establish proof-of-concept for targeting the YAP1 axis in metastasis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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